N,N-dibenzyl-3-methoxybenzamide
Description
N,N-Dibenzyl-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring and two benzyl groups attached to the amide nitrogen. Benzamides are widely studied for their roles in organic synthesis, catalysis, and pharmaceuticals due to their tunable electronic and steric properties .
The 3-methoxy group is an electron-donating substituent, which may enhance the compound’s solubility in polar solvents and influence its electronic profile in reactions such as C–H activation .
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N,N-dibenzyl-3-methoxybenzamide |
InChI |
InChI=1S/C22H21NO2/c1-25-21-14-8-13-20(15-21)22(24)23(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3 |
InChI Key |
IOPLTMOJYOFZIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Steric and Electronic Effects
- N,N-Dibenzyl groups : Introduce significant steric hindrance, which may reduce reactivity in nucleophilic substitutions but enhance selectivity in transition-metal-catalyzed C–H functionalization (cf. ’s N,O-bidentate directing groups) .
- 3-Methoxy group : Electron-donating nature stabilizes adjacent electrophilic centers, contrasting with electron-withdrawing groups (e.g., nitro) in other benzamides.
Physicochemical Properties
- Crystallinity : X-ray data from suggests that bulky N-substituents promote ordered crystal lattices, which could aid in material science applications .
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